2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol
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Overview
Description
2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol is a chemical compound that features a pyridine ring attached to an ethylamine group, which is further connected to a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol typically involves the reaction of 4-pyridinecarboxaldehyde with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at elevated temperatures.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(Pyridin-2-yl)ethyl]amino}propane-1,3-diol
- 2-{[1-(Pyridin-3-yl)ethyl]amino}propane-1,3-diol
- 2-{[1-(Pyridin-4-yl)ethyl]amino}butane-1,3-diol
Uniqueness
2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(1-pyridin-4-ylethylamino)propane-1,3-diol |
InChI |
InChI=1S/C10H16N2O2/c1-8(12-10(6-13)7-14)9-2-4-11-5-3-9/h2-5,8,10,12-14H,6-7H2,1H3 |
InChI Key |
FHZXPIXRYSYYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(CO)CO |
Origin of Product |
United States |
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